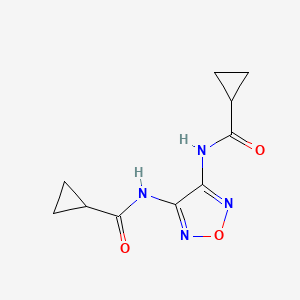

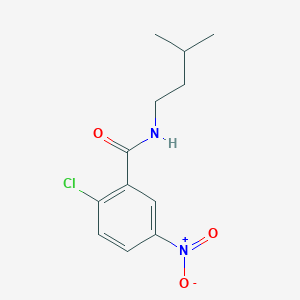

3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a complex organic compound. It is a derivative of benzamide and contains a nitro group and a tetrazole group . The tetrazole group is a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives involves a two-step synthetic approach . Another example is the synthesis of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, which starts from 3-amino-1,2,4-triazol-5-carbonitrile . The synthesis process modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .

Molecular Structure Analysis

The molecular structure of 3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.

Aplicaciones Científicas De Investigación

Energetic Materials Development

The tetrazole skeleton of 3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide makes it a prime candidate for the development of nitrogen-rich energetic materials . These materials are sought after for their high nitrogen content, energy density, and good thermal stability. They are used in applications ranging from pyrotechnics to explosives .

Pharmaceutical Applications

Tetrazoles, such as the one present in this compound, are known to act as nonclassical bioisosteres of carboxylic acids. This property is leveraged in medicinal chemistry where tetrazoles are used in drug design for their ability to penetrate cell membranes more effectively than carboxylic acids, leading to enhanced pharmaceutical activity .

Material Chemistry

In material science, the electron-donating and electron-withdrawing properties of tetrazoles are utilized. The planar structure of tetrazole favors stabilization of electrostatic repulsion, which is advantageous for receptor–ligand interactions. This makes it useful in the design of new materials with specific electronic properties .

Environmental Safety

The environmental friendliness of nitrogen-rich compounds like 3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a significant advantage. They are used to develop materials that are less harmful to the environment compared to traditional energetic materials, which often contain elements like lead .

Analytical Chemistry

In analytical chemistry, the unique properties of tetrazoles can be exploited for the detection and quantification of various substances. The compound’s reactivity and stability under different conditions make it a valuable tool in developing new analytical methods .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, where its tetrazole ring can undergo various chemical reactions to create a wide range of derivatives. These derivatives can then be used for further research or as intermediates in the synthesis of more complex molecules .

Propiedades

IUPAC Name |

3-nitro-N-(2-propyltetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O3/c1-2-6-16-14-11(13-15-16)12-10(18)8-4-3-5-9(7-8)17(19)20/h3-5,7H,2,6H2,1H3,(H,12,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHPQSTWOUTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)

![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)

![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)

![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)

![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)

![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)